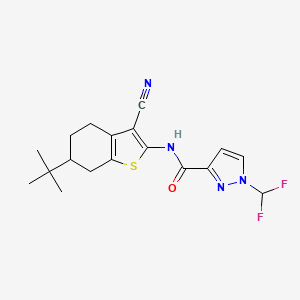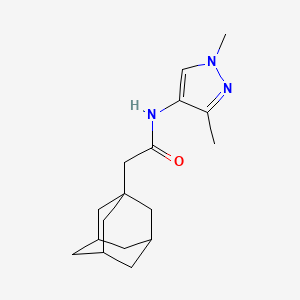![molecular formula C18H15Cl3N4O2S B10964060 (4-chloro-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10964060.png)
(4-chloro-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic molecule that features a combination of pyrazole, piperazine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multi-step organic reactions. The starting materials often include 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, piperazine, and 3,6-dichloro-1-benzothiophene. The synthetic route may involve the following steps:
Formation of the pyrazole derivative: The 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Coupling with piperazine: The acid chloride is then reacted with piperazine to form the piperazine derivative.
Formation of the final compound: The piperazine derivative is then coupled with 3,6-dichloro-1-benzothiophene under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
{4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
{4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain chlorine atoms and aniline rings, but differ in their overall structure and properties.
Imidazoles: These compounds share some structural similarities but have different functional groups and reactivity.
The uniqueness of {4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE
Properties
Molecular Formula |
C18H15Cl3N4O2S |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H15Cl3N4O2S/c1-23-15(12(20)9-22-23)17(26)24-4-6-25(7-5-24)18(27)16-14(21)11-3-2-10(19)8-13(11)28-16/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
CEZVTXCVQCZKMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10963981.png)
![3-[(Butan-2-ylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B10963984.png)


![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B10963998.png)

![1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B10964005.png)
![Methyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10964010.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10964016.png)
![2,2-Dimethyl-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B10964021.png)
![(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10964026.png)
![10-hexanoyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10964042.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B10964050.png)
![4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10964063.png)
